亚油酸-d4

描述

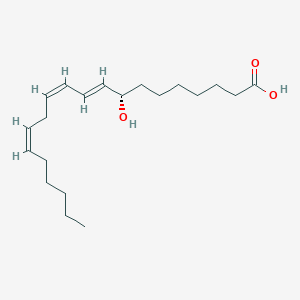

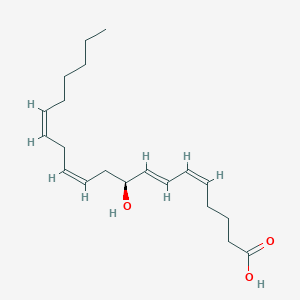

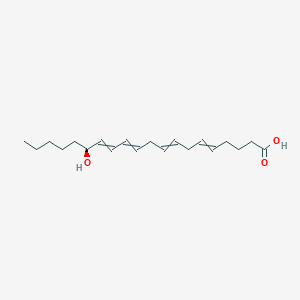

亚油酸-d4 是亚油酸的氘标记形式,亚油酸是一种多不饱和 ω-6 脂肪酸。该化合物通常用作质谱法中亚油酸定量的内标。 亚油酸本身是各种食物中发现的一种必需脂肪酸,包括植物油、坚果、种子和肉类 .

科学研究应用

亚油酸-d4 在科学研究中具有广泛的应用,包括:

作用机制

亚油酸-d4 的作用机制包括其掺入生物膜中以及作为生物活性脂质介质前体的作用。亚油酸代谢形成花生四烯酸,花生四烯酸进一步转化为各种二十烷类,包括前列腺素、白三烯和血栓烷。 这些生物活性脂质在炎症、免疫反应和其他生理过程中发挥着至关重要的作用 .

类似化合物:

亚油酸: this compound 的非氘化形式,通常存在于膳食来源中。

α-亚麻酸: 具有类似结构特征但具有不同生物学功能的 ω-3 脂肪酸。

This compound 的独特性: 由于存在氘原子,this compound 是独一无二的,这使其成为分析应用的理想内标。 氘标记允许对复杂生物样品中的亚油酸及其代谢产物进行精确的定量和跟踪 .

生化分析

Biochemical Properties

Linoleic Acid-d4 plays a significant role in biochemical reactions. It can be metabolized by prostaglandin H synthases (PGHS) to form 9- and 13-HODE . The Km is 12 μM for human PGHS-1 and 27 μM for PGHS-2 .

Cellular Effects

Deficiencies in the essential fatty acid linoleic acid are linked to coronary heart disease, growth retardation, and allergies .

Molecular Mechanism

The molecular mechanism of Linoleic Acid-d4 is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

合成路线和反应条件: 亚油酸-d4 是通过将氘原子掺入亚油酸中合成的。该过程涉及用亚油酸分子中的氘选择性地取代氢原子。 这可以通过使用氘气进行催化加氢或通过与氘化试剂进行化学交换反应来实现 .

工业生产方法: this compound 的工业生产通常涉及使用高纯度亚油酸作为起始原料。氘化过程在受控条件下进行,以确保氘原子的选择性掺入。 最终产品使用蒸馏和结晶等技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型: 亚油酸-d4 会经历各种化学反应,包括:

氧化: this compound 可以被氧化形成氢过氧化物和其他氧化产物。常见的氧化剂包括氧气和过氧化物。

还原: this compound 的还原可以通过在催化剂存在下使用氢气等还原剂来实现。

常见的试剂和条件:

氧化: 氧气、过氧化物和其他氧化剂。

还原: 氢气、金属催化剂(例如,钯、铂)。

取代: 卤素、烷基化剂和其他亲电试剂.

形成的主要产物:

氧化: 氢过氧化物、醛和酮。

还原: 饱和脂肪酸。

取代: 卤代或烷基化衍生物.

相似化合物的比较

Linoleic Acid: The non-deuterated form of Linoleic Acid-d4, commonly found in dietary sources.

Alpha-Linolenic Acid: An omega-3 fatty acid with similar structural features but different biological functions.

Oleic Acid: A monounsaturated fatty acid with one double bond, compared to the two double bonds in linoleic acid.

Uniqueness of Linoleic Acid-d4: Linoleic Acid-d4 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical applications. The deuterium labeling allows for precise quantification and tracking of linoleic acid and its metabolites in complex biological samples .

属性

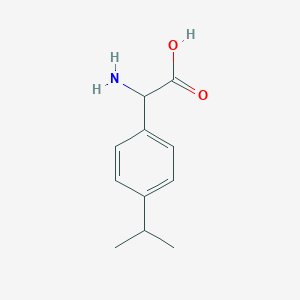

IUPAC Name |

(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-GPTDOFLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B163593.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)